An In-depth Technical Guide on the Mechanism of Action for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde Derivatives
An In-depth Technical Guide on the Mechanism of Action for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde Derivatives
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details experimental methodologies, and provides insights into the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
Introduction: The Versatile 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran Scaffold
The 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran, a chroman derivative, is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic molecules with a wide array of biological activities.[1][2] The inherent structural features of this heterocyclic system, including its rigidity and the potential for diverse functionalization, make it an attractive starting point for the development of novel therapeutic agents. The addition of a carbaldehyde group at the 7-position introduces a key reactive and modifiable site, allowing for the generation of a diverse chemical library with tuned pharmacokinetic and pharmacodynamic properties.
Emerging research has highlighted two primary mechanisms of action for derivatives of this scaffold: the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, conferring potent anticancer properties, and the scavenging of reactive oxygen species (ROS), leading to significant neuroprotective effects. This guide will delve into the intricacies of these two core mechanisms.
Part 1: Anticancer Activity via Inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) Pathway
Solid tumors often develop regions of low oxygen, a condition known as hypoxia.[2] To survive and proliferate in this environment, cancer cells activate the HIF-1 signaling pathway.[1] HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[1] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, and cell survival, ultimately promoting tumor growth and metastasis.[1][2]
Mechanism of Inhibition by 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran Derivatives
Several studies have identified 2,2-dimethylbenzopyran derivatives as potent inhibitors of the HIF-1 pathway.[1][3][4][5] The primary mechanism of action is not the prevention of HIF-1α stabilization but rather the disruption of the formation of the active transcriptional complex. Specifically, these compounds have been shown to interfere with the interaction between the HIF-1α/HIF-1β heterodimer and the transcriptional co-activators p300 and CREB-binding protein (CBP). By preventing the recruitment of p300/CBP, the benzopyran derivatives effectively block the transcriptional activation of HIF-1 target genes, thereby inhibiting the adaptive responses of cancer cells to hypoxia.
Structure-Activity Relationship (SAR) Insights
SAR studies on a library of 2,2-dimethylbenzopyran-based HIF-1 inhibitors have revealed several key structural features that are crucial for their activity.[1]
| Structural Region | Observation | Implication for Activity |
| A Ring (Benzopyran) | The 2,2-dimethyl chromene core is important for activity. Saturation of the double bond in the pyran ring is well-tolerated and can sometimes improve activity. | The core scaffold provides the necessary conformation for binding to the target. |
| B Ring (N-substituent) | Hydrophobic groups, such as small aliphatic rings or aromatic groups, are preferred. | This suggests a hydrophobic binding pocket for this region of the molecule. |
| C Ring (Aryl Sulfonamide) | Modifications to this part of the molecule can significantly impact potency. | This region likely engages in critical interactions with the target protein complex. |
While direct SAR studies on the 7-carbaldehyde group are limited in the reviewed literature, its electron-withdrawing nature and potential to form hydrogen bonds or be chemically modified into other functional groups (e.g., imines, oximes) suggest it could play a significant role in modulating the electronic properties and binding interactions of the entire molecule. Further investigation into the specific role of this functional group is warranted.
Experimental Protocol: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This cell-based assay is a primary screening method to identify inhibitors of HIF-1 transcriptional activity.[6][7]
Principle: Cancer cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. When HIF-1 is active, it binds to the HREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to HIF-1 activity.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cancer cell line (e.g., HEK293, HCT116) in the appropriate medium.[6]
-
Transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
-
Compound Treatment and Hypoxic Induction:
-
Treat the cells with various concentrations of the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde derivatives. Include a vehicle control (e.g., DMSO).
-
Incubate the plate in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of HIF-1 activity) by plotting the percentage of inhibition against the compound concentrations.
-
Conclusion and Future Directions
Derivatives of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to modulate key cellular pathways, namely HIF-1 signaling and oxidative stress, positions them as attractive candidates for the development of novel anticancer and neuroprotective agents.
The primary mechanism of their anticancer activity involves the inhibition of the HIF-1 transcriptional complex, a novel approach to targeting hypoxic tumors. Their neuroprotective effects are rooted in their capacity to scavenge harmful reactive oxygen species.
While the foundational mechanisms have been elucidated for the broader class of 2,2-dimethylbenzopyran derivatives, further research is required to fully understand the specific contribution of the 7-carbaldehyde functionality to the observed biological activities. Future studies should focus on:
-
Detailed SAR studies centered around modifications of the 7-carbaldehyde group to optimize potency and selectivity for either HIF-1 inhibition or ROS scavenging.
-
Elucidation of downstream effects of HIF-1 inhibition by these compounds in various cancer models.
-
In vivo efficacy studies to translate the promising in vitro results into preclinical and, ultimately, clinical applications.
This in-depth technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this exciting class of molecules.
References
-
Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. PMC. Available from: [Link]
-
Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential. ResearchGate. Available from: [Link]
-
2,2- dimethylbenzopyran derivatives containing pyridone structural fragments as selective dual-targeting inhibitors of HIF-1α and EZH2 for the treatment of lung cancer. PubMed. Available from: [Link]
-
Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. PMC. Available from: [Link]
-
Experimental protocols for reactive oxygen and nitrogen species. ResearchGate. Available from: [Link]
-
Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. PMC. Available from: [Link]
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents. PLOS One. Available from: [Link]
-
REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. JaCVAM. Available from: [Link]
-
Biological activity of benzopyran derivatives against some microorganisms. ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Publishing. Available from: [Link]
-
Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. AssayGenie. Available from: [Link]
-
Experimental systems to assess the effects of reactive oxygen species in plant tissues. PMC. Available from: [Link]
-
Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy. PMC. Available from: [Link]
-
Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. Available from: [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. National Library of Medicine. Available from: [Link]
-
Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices. Journal of the American Chemical Society. Available from: [Link]
-
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. Available from: [Link]
-
Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. PMC. Available from: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. Available from: [Link]
-
Neuroprotective strategies involving ROS in Alzheimer's disease. PMC. Available from: [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available from: [Link]
-
Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic. ResearchGate. Available from: [Link]
-
Synthesis and biological activity of a series of benzopyran derivatives. ResearchGate. Available from: [Link]
-
Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. MDPI. Available from: [Link]
Sources
- 1. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,2- dimethylbenzopyran derivatives containing pyridone structural fragments as selective dual-targeting inhibitors of HIF-1α and EZH2 for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]
